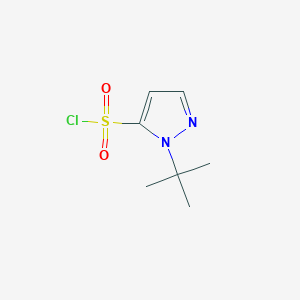

1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It features a pyrazole ring substituted with a tert-butyl group and a sulfonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-(tert-Butyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{1-(tert-Butyl)-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form sulfinyl or sulfenyl derivatives under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the HCl formed during the reaction.

Hydrolysis: Conducted in aqueous or mixed solvent systems.

Reduction: Requires reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Sulfonic Acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly as a building block for sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfonylating agent.

Molecular Targets and Pathways:

Nucleophilic Substitution: The primary pathway involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid, which can further participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives:

1-(tert-Butyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.

1-(tert-Butyl)-1H-imidazole-5-sulfonyl chloride: Contains an imidazole ring instead of a pyrazole ring.

1-(tert-Butyl)-1H-pyrazole-5-sulfonic acid: The hydrolyzed form of the sulfonyl chloride derivative.

Uniqueness: The presence of the tert-butyl group in this compound imparts steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where such steric effects are desired.

Biologische Aktivität

1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- Chemical Formula : C7H10ClN2O2S

- CAS Number : 2171793-94-3

- Molecular Weight : 218.68 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways.

Inhibition of Enzymatic Activity

Recent studies have shown that compounds in the pyrazole class can inhibit lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. For instance, derivatives of pyrazole have demonstrated low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in cancer cell lines such as MiaPaCa2 and A673 .

Biological Activities

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Some pyrazole derivatives have been evaluated for their antimicrobial properties. For example, modifications to the pyrazole structure have led to enhanced activity against Trypanosoma brucei, the causative agent of African sleeping sickness .

- Anti-inflammatory Effects : Pyrazole compounds have been recognized for their anti-inflammatory properties. Studies indicate that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Study on Antimicrobial Activity

A study focused on the optimization of pyrazole sulfonamides reported that specific modifications resulted in significant inhibition of TbN-myristoyltransferase (NMT)*, with IC50 values as low as 0.002 μM. This compound exhibited promising results in mouse models for stage 1 human African trypanosomiasis .

Study on Anti-inflammatory Activity

Another research effort highlighted the synthesis of a series of pyrazole-based compounds that showed potent COX-2 inhibitory activity with IC50 values ranging from 0.01 μM to 5.40 μM. These compounds also exhibited selectivity indices significantly higher than standard anti-inflammatory drugs like celecoxib .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-tert-butylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-7(2,3)10-6(4-5-9-10)13(8,11)12/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWKJXAGPOAXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.